4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, (R)-
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Overview
Description
4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, ®- is a complex organic compound with a unique structure that includes a dibenzoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, ®- typically involves multi-step organic reactions. The process begins with the preparation of the dibenzoquinoline core, followed by the introduction of the cyclopropylmethyl and methyl groups. The final step involves the reduction of the quinoline to the tetrahydroquinoline form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, ®- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached.
Scientific Research Applications
4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, ®- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, ®- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Ethyl-2-Methoxy-5,6,6A,7-Tetrahydro-4H-Dibenzo[De,G]Quinolin-1-Ol: Another compound with a similar dibenzoquinoline core.
Tetrahydroquinoline Derivatives: Compounds with similar structures but different functional groups.
Uniqueness
4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, ®- is unique due to its specific functional groups and stereochemistry, which can result in distinct biological and chemical properties compared to similar compounds.
Properties
CAS No. |
37082-18-1 |
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Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(6aR)-6-(cyclopropylmethyl)-2-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C21H23NO2/c1-24-18-11-15-8-9-22(12-13-6-7-13)17-10-14-4-2-3-5-16(14)20(19(15)17)21(18)23/h2-5,11,13,17,23H,6-10,12H2,1H3/t17-/m1/s1 |
InChI Key |
AHNVXIFOULNIOP-QGZVFWFLSA-N |
Isomeric SMILES |
COC1=C(C2=C3[C@@H](CC4=CC=CC=C42)N(CCC3=C1)CC5CC5)O |
Canonical SMILES |
COC1=C(C2=C3C(CC4=CC=CC=C42)N(CCC3=C1)CC5CC5)O |
Origin of Product |
United States |
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